molecular formula C10H7NO3 B13593094 3-(2-Cyanophenyl)-2-oxopropanoic acid

3-(2-Cyanophenyl)-2-oxopropanoic acid

Cat. No.: B13593094
M. Wt: 189.17 g/mol
InChI Key: CRPZMGAGCWGWGD-UHFFFAOYSA-N
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Description

3-(2-Cyanophenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C10H7NO3. This compound features a cyano group (-CN) attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanophenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of 2-aminobenzonitrile with ethyl cyanoacetate under basic conditions. The reaction typically proceeds via the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Cyanophenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Cyanophenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the oxopropanoic acid moiety can undergo condensation reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both research and industrial applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

3-(2-cyanophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H7NO3/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4H,5H2,(H,13,14)

InChI Key

CRPZMGAGCWGWGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(=O)O)C#N

Origin of Product

United States

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